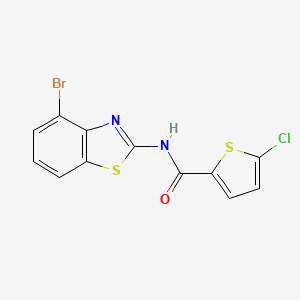

N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrClN2OS2/c13-6-2-1-3-7-10(6)15-12(19-7)16-11(17)8-4-5-9(14)18-8/h1-5H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLPAGRIXXSTPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable brominating agent to introduce the bromine atom at the 4-position.

Introduction of Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with a chlorinated thiophene derivative.

Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate product with an appropriate amine under suitable reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the benzothiazole ring.

Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of new amide or ester derivatives, while oxidation can result in sulfoxides or sulfones.

Scientific Research Applications

N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Medicine: It is being explored for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Data Tables

Physicochemical Properties

Hypothesized Bioactivity

| Target | Predicted IC₅₀ (nM) | Basis for Inference |

|---|---|---|

| Bromodomain 2 | ~500 | Structural similarity to BET inhibitors in |

| EGFR Kinase | ~1000 | Thiophene-carboxamide analogs in |

Biological Activity

N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H7BrClN3OS2

- Molecular Weight : 424.72 g/mol

- CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer and antimicrobial properties. The following sections detail specific activities and mechanisms.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. A study demonstrated that benzothiazole derivatives can inhibit the proliferation of various tumor cell lines through mechanisms such as cell cycle arrest and apoptosis induction (IC50 values ranging from 5.19 to 11.72 µM) .

Antimicrobial Activity

Research into the antimicrobial properties of benzothiazole derivatives suggests that this compound may also possess significant activity against bacterial strains.

- Case Study : A study reported that certain benzothiazole derivatives exhibited moderate antimicrobial activity, suggesting that modifications at the benzothiazole moiety could enhance efficacy .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial resistance.

- Cell Signaling Modulation : The compound may modulate cell signaling pathways related to apoptosis and proliferation.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling 5-chlorothiophene-2-carboxylic acid derivatives with 4-bromo-1,3-benzothiazol-2-amine. A standard approach includes using pyridine as a solvent and base to activate the acyl chloride intermediate (e.g., 5-chlorothiophene-2-carbonyl chloride). Reaction conditions such as temperature (room temperature to 60°C) and stoichiometric ratios are critical. For example, highlights a similar synthesis where equimolar ratios of reactants in pyridine yielded a pure product after 12 hours, followed by purification via column chromatography .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the molecular structure. X-ray crystallography, as demonstrated in , can resolve hydrogen-bonding interactions (e.g., N–H⋯N and C–H⋯O/F bonds) critical for understanding crystal packing . Fourier-Transform Infrared Spectroscopy (FTIR) verifies functional groups like amide (C=O stretch at ~1650 cm⁻¹) and thiophene rings.

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as thiophene and benzothiazole moieties are sensitive to humidity ( recommends dry, ventilated storage and desiccants) . Pre-experiment stability tests via TLC or HPLC under varying conditions (pH, temperature) are advised.

Advanced Research Questions

Q. What mechanistic insights explain the compound’s bioactivity against specific enzymatic targets (e.g., PFOR enzyme)?

- Methodological Answer : Structural analogs (e.g., nitazoxanide derivatives) inhibit pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion conjugation with the thiazole ring, disrupting electron transfer in anaerobic organisms () . Docking studies using software like AutoDock Vina can model interactions between the bromobenzothiazole moiety and enzyme active sites. Competitive inhibition assays (e.g., varying substrate concentrations with fixed inhibitor) validate mechanism.

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. anticancer effects) in literature be resolved?

- Methodological Answer : Contradictions often arise from substituent-dependent activity. For example, shows that replacing the 4-bromo group with methyl or methoxy alters target affinity . Systematic Structure-Activity Relationship (SAR) studies using isosteric replacements (e.g., Cl → F, Br → CF₃) and dose-response assays (IC₅₀ comparisons) clarify substituent effects. Meta-analyses of published IC₅₀ values across cell lines are recommended.

Q. What computational strategies predict the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?

- Methodological Answer : Density Functional Theory (DFT) calculates electron distribution in the benzothiazole ring, correlating with solubility (’s crystallographic data informs molecular polarity) . Tools like SwissADME predict logP (~3.5 for similar compounds) and gastrointestinal absorption. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability.

Q. How can impurities or byproducts in synthesis be identified and minimized?

- Methodological Answer : LC-MS and GC-MS detect common byproducts (e.g., unreacted amine or acyl chloride). emphasizes optimizing reaction time and temperature to suppress side reactions (e.g., over-oxidation) . Recrystallization in methanol or ethanol (as in ) removes polar impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.